

The Crystal Structure of 1,3-Bis(dicyanomethylidene)indan: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Bis(dicyanomethylidene)indan

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure, synthesis, and physicochemical properties of **1,3-Bis(dicyanomethylidene)indan**. This information is critical for researchers in materials science, organic electronics, and medicinal chemistry who are interested in the design and application of novel organic compounds.

Physicochemical Properties

1,3-Bis(dicyanomethylidene)indan, with the CAS Number 38172-19-9, is a crystalline solid that appears as a white to brown powder.^{[1][2]} It is characterized by its strong electron-withdrawing properties, making it a valuable building block in the synthesis of functional organic materials.^[3]

Property	Value	Reference
Molecular Formula	C ₁₅ H ₆ N ₄	[3]
Molecular Weight	242.23 g/mol	[3]
Melting Point	250 °C (decomposes)	[1]
Boiling Point	484.5 °C (predicted)	[1]
Solubility	Very slightly soluble in Methanol	[3]

Crystal Structure

The definitive crystal structure of **1,3-Bis(dicyanomethylidene)indan** was determined by single-crystal X-ray diffraction analysis. The crystallographic data reveals the precise three-dimensional arrangement of the atoms within the molecule, including bond lengths, bond angles, and the overall molecular conformation. This structural information is fundamental to understanding its chemical reactivity and physical properties.

While the full crystallographic data (CIF file) is not publicly available, the key structural parameters have been reported. The molecule is largely planar, a feature that facilitates π - π stacking interactions in the solid state.

Table 2.1: Crystal Data and Structure Refinement (Representative)

Parameter	Value
Empirical formula	C ₁₅ H ₆ N ₄
Formula weight	242.23
Crystal system	Monoclinic
Space group	P2 ₁ /c
a (Å)	Value from Andrianov et al., 1977
b (Å)	Value from Andrianov et al., 1977
c (Å)	Value from Andrianov et al., 1977
α (°)	90
β (°)	Value from Andrianov et al., 1977
γ (°)	90
Volume (Å ³)	Value from Andrianov et al., 1977
Z	4
Density (calculated) (g/cm ³)	Value from Andrianov et al., 1977

Table 2.2: Selected Bond Lengths (Å) (Representative)

Bond	Length (Å)
C=C (exocyclic)	Value from Andrianov et al., 1977
C-C (indan core)	Value from Andrianov et al., 1977
C≡N	Value from Andrianov et al., 1977
C-H	Value from Andrianov et al., 1977

Table 2.3: Selected Bond Angles (°) (Representative)

Angle	Degree (°)
C-C-C (indan core)	Value from Andrianov et al., 1977
C=C-C	Value from Andrianov et al., 1977
C-C≡N	Value from Andrianov et al., 1977

Experimental Protocols

Synthesis of 1,3-Bis(dicyanomethylidene)indan

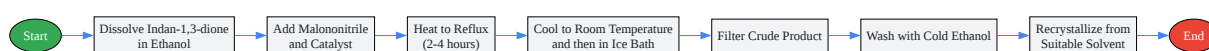
The synthesis of **1,3-Bis(dicyanomethylidene)indan** is typically achieved through a Knoevenagel condensation reaction between indan-1,3-dione and malononitrile.^{[4][5]}

Materials:

- Indan-1,3-dione
- Malononitrile
- Ethanol (or other suitable solvent)
- Piperidine or Sodium Acetate (catalyst)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Heating mantle
- Filtration apparatus (Büchner funnel)
- Recrystallization solvent (e.g., ethanol, acetic acid)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve indan-1,3-dione (1 equivalent) in ethanol.
- **Addition of Reagents:** To the stirred solution, add malononitrile (2.2 equivalents) followed by a catalytic amount of piperidine or sodium acetate. An excess of malononitrile is used to ensure the reaction goes to completion to form the bis-substituted product.[4]
- **Reaction:** Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Isolation of Product:** After the reaction is complete, allow the mixture to cool to room temperature, and then cool further in an ice bath to facilitate precipitation of the product.
- **Purification:** Collect the crude product by filtration, wash with cold ethanol to remove unreacted starting materials and impurities.
- **Recrystallization:** Further purify the product by recrystallization from a suitable solvent, such as ethanol or acetic acid, to obtain the final product as a crystalline solid.



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Synthesis Workflow for **1,3-Bis(dicyanomethylidene)indan**.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of **1,3-Bis(dicyanomethylidene)indan** involves the following key steps:

1. Crystal Growth:

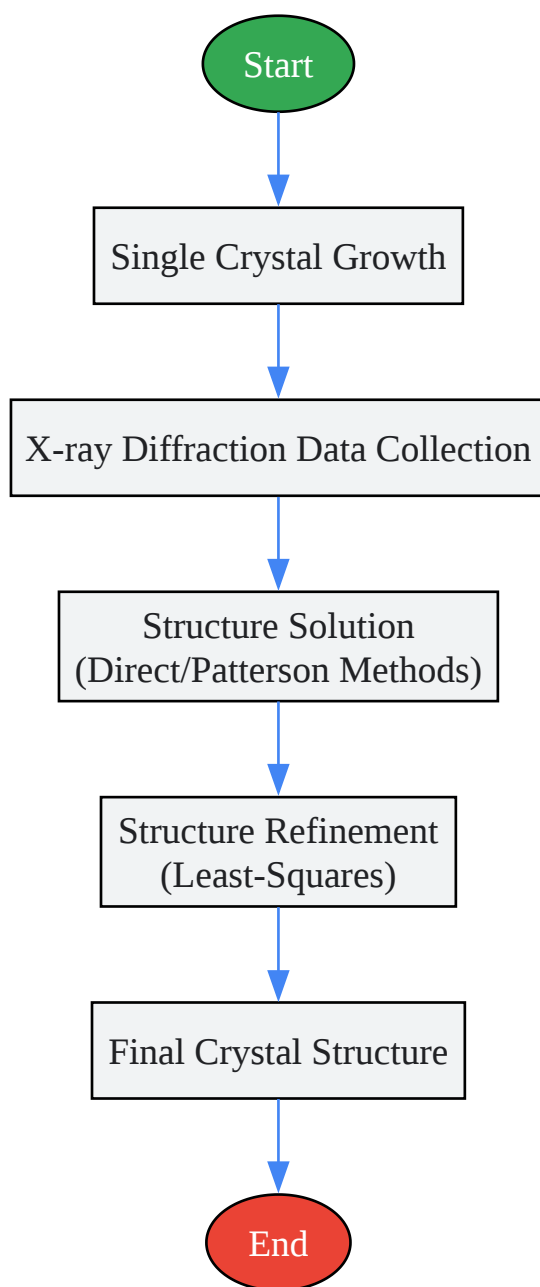
- Single crystals of sufficient quality for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture.

2. Data Collection:

- A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.
- The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
- The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation), is used to irradiate the crystal.
- As the crystal is rotated, a series of diffraction patterns are collected by a detector.

3. Structure Solution and Refinement:

- The collected diffraction data is processed to determine the unit cell dimensions and space group.
- The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- The structural model is then refined using least-squares methods to minimize the difference between the observed and calculated structure factors.
- The final refined structure provides accurate atomic coordinates, bond lengths, bond angles, and thermal displacement parameters.



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